(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410057
InChI: InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13410057

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide -

Specification

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
IUPAC Name (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Standard InChI Key AOUBRJALMCFLRC-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Br)N
SMILES CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N
Canonical SMILES CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide, reflecting its (S)-configuration at the α-carbon and the substitution pattern on the amide nitrogen . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrN₂O
Molecular Weight271.15 g/mol
CAS Registry Number1291970-06-3
PubChem CID61148319
SMILES NotationCC@@HN

The stereochemistry is critical for its potential biological activity, as enantiomers often exhibit divergent pharmacological profiles . The bromine atom at the para position of the benzyl group introduces electronic effects that influence reactivity, while the methyl group on the amide nitrogen modulates steric and electronic properties .

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1) and InChIKey (AOUBRJALMCFLRC-QMMMGPOBSA-N) provide unique identifiers for computational modeling and database searches . Quantum mechanical calculations predict a dipole moment of ~4.2 Debye, driven by the polar amide group and bromine’s electronegativity .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of (S)-2-amino-N-(3-bromo-benzyl)-N-methyl-propionamide is documented in the literature, analogous compounds suggest feasible routes . A patent describing the synthesis of N-benzyl-2-bromo-3-methoxypropionamide outlines a three-step process involving:

  • Amidation: Reaction of diacrylic anhydride with benzylamine to form N-benzylacrylamide .

  • Bromination: Treatment of N-benzylacrylamide with bromine to yield N-benzyl-2,3-dibromopropionamide .

  • Methoxylation: Substitution of one bromine atom with methoxy using methanol and a base .

Adapting this methodology, the target compound could be synthesized via selective bromination of a precursor followed by stereocontrolled amidation. Chiral resolution techniques, such as simulated moving bed chromatography (SMBC), may be employed to isolate the (S)-enantiomer .

Industrial Considerations

The patent literature emphasizes the importance of solvent selection and reaction temperature in optimizing yield and purity . For example, using tetrahydrofuran (THF) as a solvent in bromination steps minimizes side reactions, while maintaining temperatures below 0°C prevents racemization . Industrial-scale production would require cost-effective purification methods, such as crystallization or distillation, to achieve enantiomeric excess (ee) >99% .

Structural Analogues and Comparative Analysis

Comparison with (S)-2-Amino-N-(3-bromo-benzyl)-propionamide

The removal of the N-methyl group yields (S)-2-amino-N-(3-bromo-benzyl)-propionamide (C₁₀H₁₃BrN₂O, MW 257.13 g/mol). Key differences include:

PropertyN-Methyl DerivativeNon-Methyl Derivative
Molecular Weight271.15 g/mol257.13 g/mol
LogP (Predicted)2.11.8
Hydrogen Bond Donors22
Hydrogen Bond Acceptors33

Role of Bromine Substituents

The 3-bromo-benzyl moiety is a hallmark of this compound class. Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position . This substituent also increases molecular weight and polar surface area, influencing solubility and pharmacokinetics .

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